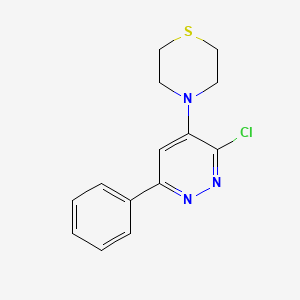
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine is a chemical compound with the molecular formula C14H14ClN3S. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with a suitable dicarbonyl compound. In this case, the starting material could be 3-chloro-6-phenylpyridazine.
Introduction of the Thiomorpholine Group: The thiomorpholine group is introduced through a nucleophilic substitution reaction. This involves the reaction of 3-chloro-6-phenylpyridazine with thiomorpholine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the pyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound can be used in biological assays to study its effects on various cellular pathways.
Industry: It may be used in the development of new pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and ion channels.
類似化合物との比較
Similar Compounds
3,6-Disubstituted Pyridazine Derivatives: These compounds share the pyridazine core and have been studied for their anticancer properties.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a thiomorpholine group makes it a versatile compound for various applications in medicinal chemistry and beyond.
特性
CAS番号 |
89868-05-3 |
|---|---|
分子式 |
C14H14ClN3S |
分子量 |
291.8 g/mol |
IUPAC名 |
4-(3-chloro-6-phenylpyridazin-4-yl)thiomorpholine |
InChI |
InChI=1S/C14H14ClN3S/c15-14-13(18-6-8-19-9-7-18)10-12(16-17-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChIキー |
IGIHMNQRGGNDRN-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C2=CC(=NN=C2Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
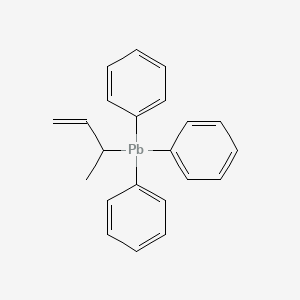
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
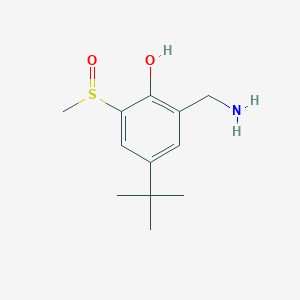
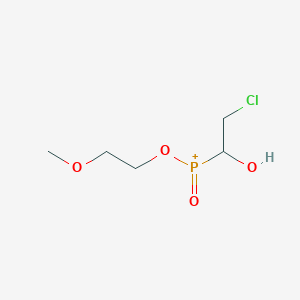
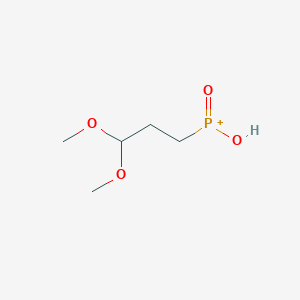
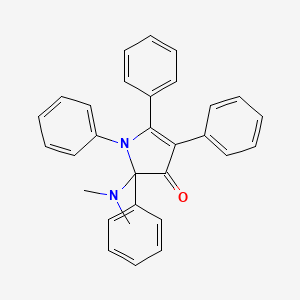
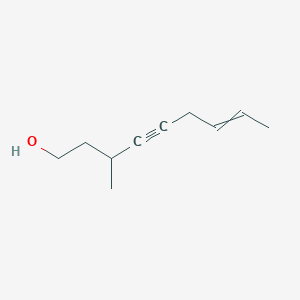
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
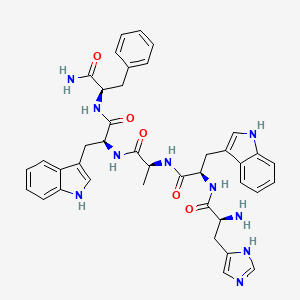


![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)
